molecular formula C7H13F3N2 B13961180 N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine

N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13961180
M. Wt: 182.19 g/mol
InChI Key: WHHYEOWHHUVXBX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-cyanoacetamide derivatives and chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane can yield pyrrolidine derivatives . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C7H13F3N2/c1-2-12(7(8,9)10)6-3-4-11-5-6/h6,11H,2-5H2,1H3

InChI Key

WHHYEOWHHUVXBX-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNC1)C(F)(F)F

Origin of Product

United States

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